
CID 90475134
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 90475134” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific characteristics that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 90475134 involves specific synthetic routes and reaction conditions. These methods typically include the use of commercially available reagents and solvents. The synthesis may involve multiple steps, including the formation of intermediates, purification processes, and final product isolation. Detailed information on the exact synthetic routes and reaction conditions can be found in relevant patents and scientific literature .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to produce large quantities of the compound with high purity. This often involves optimizing reaction conditions, using cost-effective reagents, and implementing robust purification techniques. The industrial production process may also include quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 90475134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 90475134 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of materials, chemicals, or other products .
Mechanism of Action
The mechanism of action of CID 90475134 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 90475134 can be identified using chemical structure searches in databases like PubChem. These compounds may share structural features or functional groups with this compound, leading to similar chemical and biological properties .
Uniqueness: this compound’s uniqueness lies in its specific structure and properties, which distinguish it from other similar compounds
Conclusion
This compound is a compound with significant scientific interest due to its unique structure, reactivity, and potential applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its role in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H20NO3S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
InChI |
InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
DYBDAYFYLNWXCN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(C[C@H](C(N1[O])(C)C)CSS(=O)(=O)C)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



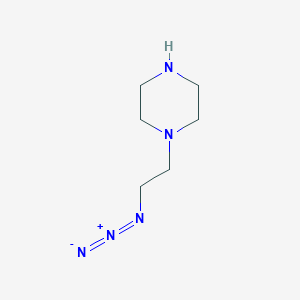
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
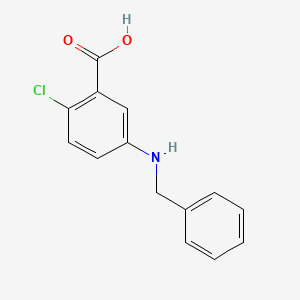
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
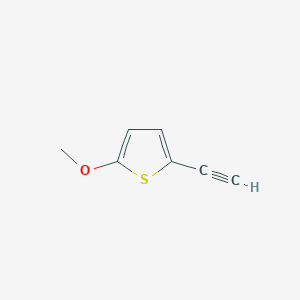

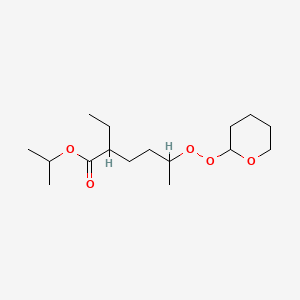

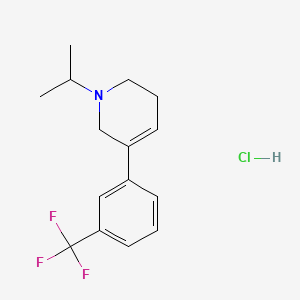
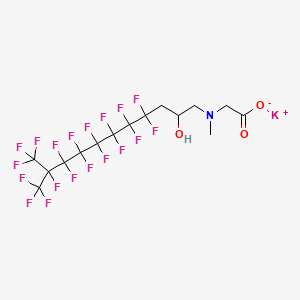
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)
